molecular formula C11H16N2O2 B12982663 Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate

Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B12982663
M. Wt: 208.26 g/mol
InChI Key: CKXBRHCQVARMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group and an ethyl group attached to the imidazole ring, along with an ester functional group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups, along with the ester functionality, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-8-12-9(7-5-6-7)10(13-8)11(14)15-4-2/h7H,3-6H2,1-2H3,(H,12,13)

InChI Key

CKXBRHCQVARMBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C2CC2)C(=O)OCC

Origin of Product

United States

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